molecular formula C19H14N2O2 B2856545 5,5'-Methylenebis(quinolin-8-ol) CAS No. 2536-71-2

5,5'-Methylenebis(quinolin-8-ol)

Cat. No.: B2856545
CAS No.: 2536-71-2
M. Wt: 302.333
InChI Key: FKGLQHRCVKTDFC-UHFFFAOYSA-N
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Description

5,5'-Methylenebis(quinolin-8-ol) is an organic compound derived from the heterocycle quinoline. This compound is notable for its unique structure, which includes two quinoline rings connected by a methylene bridge, each substituted with a hydroxyl group at the 8-position. This structure imparts significant chemical and biological properties, making it a subject of interest in various scientific fields.

Mechanism of Action

Target of Action

The primary targets of 5-[(8-Hydroxyquinolin-5-yl)methyl]quinolin-8-ol are 2-Oxoglutarate (2OG) and iron-dependent oxygenases . These are considered to be promising therapeutic biotargets for various human diseases . The compound is also known to target both the extracellular bacterium Y. pseudo tuberculosis and the intracellular pathogen Chlamydia trachomatis in cell-based infection models .

Mode of Action

The compound acts as a broad-spectrum inhibitor of the 2OG oxygenase subfamilies, including nucleic acid demethylases and γ-butyrobetaine hydroxylase . It has been validated as a cell-active inhibitor of 2OG-dependent histone lysine demethylases (KDM) and an inhibitor of fat mass and obesity associated protein (FTO), a 2OG-dependent N-methyl nucleic acid demethylase .

Biochemical Pathways

The compound affects the biochemical pathways involving 2OG-dependent enzymes. It inhibits the activity of these enzymes, which play crucial roles in epigenetic processes . The compound also influences the reduction process of hydrogen evolution reaction (HER) via the formation of a Cu–H bond with a low activation energy for the dehydrogenation reaction .

Pharmacokinetics

It’s known that the compound iox1, which is similar in structure, suffers from low cell permeability . This could impact the bioavailability of the compound.

Result of Action

The compound exhibits a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . It can be used to develop potent lead compounds with good efficacy and low toxicity . The compound also shows potent, nanomolar activity in all test systems .

Action Environment

The action of the compound can be influenced by environmental factors. For instance, the compound shows efficient electrocatalytic activity in an organic medium with the addition of acetic acid . The compound also shows high stability throughout the event .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5'-Methylenebis(quinolin-8-ol) typically involves the condensation of 5-(chloromethyl)-1,8a-dihydroquinolin-8-ol with another quinoline derivative. This reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like dichloromethane . The reaction conditions usually require cooling to control the exothermic nature of the reaction and to ensure high yields of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale, such as continuous flow reactors and automated purification systems. These methods would aim to maximize yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5,5'-Methylenebis(quinolin-8-ol) undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include quinone derivatives, dihydroquinoline compounds, and various substituted quinoline derivatives, depending on the specific reagents and conditions used .

Comparison with Similar Compounds

Properties

IUPAC Name

5-[(8-hydroxyquinolin-5-yl)methyl]quinolin-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O2/c22-16-7-5-12(14-3-1-9-20-18(14)16)11-13-6-8-17(23)19-15(13)4-2-10-21-19/h1-10,22-23H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKGLQHRCVKTDFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)O)CC3=C4C=CC=NC4=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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